Puberulonic acid

Description

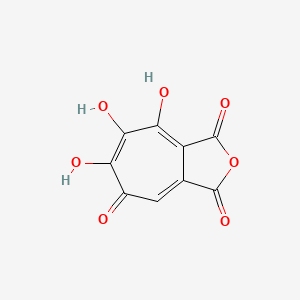

Structure

3D Structure

Properties

CAS No. |

82-83-7 |

|---|---|

Molecular Formula |

C9H4O7 |

Molecular Weight |

224.12 g/mol |

IUPAC Name |

4,5,6-trihydroxycyclohepta[c]furan-1,3,7-trione |

InChI |

InChI=1S/C9H4O7/c10-3-1-2-4(9(15)16-8(2)14)6(12)7(13)5(3)11/h1H,(H3,10,11,12,13) |

InChI Key |

JAJRKOVXTSKCLS-UHFFFAOYSA-N |

SMILES |

C1=C2C(=C(C(=C(C1=O)O)O)O)C(=O)OC2=O |

Canonical SMILES |

C1=C2C(=C(C(=C(C1=O)O)O)O)C(=O)OC2=O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Puberulonic Acid

Fungal Sources and Distribution

Puberulonic acid, along with its close analog puberulic acid, is produced by several species of fungi. These compounds are often found together in the culture media of these microorganisms. wikipedia.orgwikipedia.org

A number of species within the Penicillium genus have been identified as the primary producers of this compound. drugfuture.comcabidigitallibrary.org These fungi are widely distributed and can be isolated from various environments, including soil and food sources. scienceopen.com

Noteworthy Penicillium species that produce this compound include:

P. puberulum : This is one of the first species from which this compound was isolated. drugfuture.comatcc.org

P. aurantio-virens : This species is also a known producer of puberulonic and puberulic acids. atcc.org

P. cyclopium-viridicatum : This series of Penicillium has been shown to produce these tropolone (B20159) compounds. drugfuture.comcabidigitallibrary.org

P. johannioli : This species is another recognized source of this compound. drugfuture.comcabidigitallibrary.org

P. viticola : Isolated from grapes, this species produces puberulic acid and its analogs, including viticolins. scienceopen.comresearchgate.net

P. adametzioides : This species has been identified as a producer of puberulic acid and has been implicated in the contamination of food products. jst.go.jpjst.go.jpresearchgate.net

Table 1: Penicillium Species Producing this compound and Related Tropolones

| Species Name | Reference(s) |

|---|---|

| Penicillium puberulum | drugfuture.comatcc.orgstudiesinmycology.org |

| Penicillium aurantio-virens | atcc.orgpnas.org |

| Penicillium cyclopium-viridicatum | drugfuture.comcabidigitallibrary.org |

| Penicillium johannioli | drugfuture.comcabidigitallibrary.org |

| Penicillium viticola | scienceopen.comresearchgate.net |

| Penicillium adametzioides | jst.go.jpjst.go.jpresearchgate.net |

Biosynthetic Precursors and Proposed Pathways

The biosynthesis of this compound is a complex process that involves the formation of a seven-membered tropolone ring from simpler precursors. pnas.org The pathway is closely related to the biosynthesis of other fungal tropolones like stipitatic acid. nih.govnih.gov

The carbon skeleton of this compound is primarily derived through the acetate-polymalonate pathway. pnas.orgrsc.orgsips.org.inwikipedia.org This pathway involves the condensation of acetyl-CoA with multiple units of malonyl-CoA to form a polyketide chain. rsc.orgsips.org.in Isotopic labeling studies have been crucial in elucidating the origin of the carbon atoms in the tropolone ring.

Research has shown that the C-9 carbon of this compound originates from the C-1 of acetate (B1210297). rsc.org This finding corrected earlier hypotheses and aligned the biosynthesis of this compound with that of other fungal tropolones, suggesting a common pathway involving one acetate unit, three malonate units, and one methionine unit. rsc.org

The biosynthesis of fungal tropolones from a polyketide precursor involves several key enzymatic steps, including oxidative ring expansion. nih.govmdpi.com While the exact enzymatic machinery for this compound is still under investigation, the well-studied biosynthesis of stipitatic acid provides a plausible model. nih.govnih.gov

The proposed pathway begins with the formation of 3-methylorcinaldehyde by a non-reducing polyketide synthase. nih.govuniprot.orguniprot.org This intermediate then undergoes a series of enzymatic transformations:

An FAD-dependent monooxygenase dearomatizes the ring. nih.govuniprot.org

A non-heme Fe(II)-dependent dioxygenase catalyzes the oxidative ring expansion to form the tropolone nucleus. nih.govnih.gov

It is hypothesized that the biosynthesis of this compound follows a similar pathway, likely involving a stipitalide homolog as an intermediate. nih.gov The later stages of the pathway likely involve stepwise oxidation to form a 1,2-dicarboxylate structure, which is characteristic of this compound. pnas.org Hydrolase enzymes are also thought to play a role in the formation of the maleic anhydride (B1165640) moiety found in related tropolones like stipitatonic acid, and may be involved in the interconversion of intermediates. nih.govuniprot.org this compound itself is a precursor to puberulic acid, with the conversion occurring via decarboxylation. wikipedia.orgwikipedia.org

In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are often located together in a contiguous region of the chromosome, known as a biosynthetic gene cluster. rsc.orgfrontiersin.org The discovery of the gene cluster for stipitatic acid biosynthesis in Talaromyces stipitatus has provided significant insight into tropolone formation. nih.govnih.gov

This cluster contains genes encoding the key enzymes, including the polyketide synthase (tropA), the FAD-dependent monooxygenase (tropB), and the non-heme Fe(II)-dependent dioxygenase (tropC). nih.govmdpi.comnih.gov It is highly probable that a homologous gene cluster is responsible for the biosynthesis of this compound in the producing Penicillium species. Identifying and characterizing this specific gene cluster would provide a definitive understanding of the genetic and enzymatic basis of this compound production.

Biological Activities and Mechanistic Investigations of Puberulonic Acid

Enzyme Inhibition Studies

Puberulonic acid's mechanism of action is often linked to its ability to chelate metal ions, a characteristic feature of tropolones. This property is central to its inhibitory effects on a class of enzymes known as metalloenzymes.

Inositol (B14025) Monophosphatase (IMPase) Inhibition and Mechanistic Hypotheses for Metal Binding

This compound has been identified as a potent inhibitor of inositol monophosphatase (IMPase), an enzyme crucial in the phosphatidylinositol signaling pathway. nih.govgoogle.comtandfonline.com It demonstrates competitive inhibition of IMPase with an IC50 value of approximately 10 µM. nih.govtandfonline.com

Initial hypotheses suggested that the anhydride (B1165640) group of this compound would hydrolyze, and the resulting carboxylic acid would be responsible for binding to the metal ions in the enzyme's active site. nih.gov However, further modeling studies based on crystallographic data indicated an alternative mechanism. These studies proposed that the hydroxyl groups of the α-hydroxytropolone core are primarily responsible for chelating the metal ions. nih.gov This hypothesis was supported by the finding that 3,7-dihydroxytropolone (B1196482), a related compound lacking the anhydride, exhibited inhibitory activity comparable to this compound. nih.gov This suggests that the contiguous oxygen atoms of the tropolone (B20159) ring system play a crucial role in binding to the dinuclear metal center of IMPase. nih.govlookchem.com

Inhibition of Dinuclear Metalloenzymes

The ability of tropolones like this compound to chelate divalent cations is believed to be the basis for their broad bioactivity against dinuclear metalloenzymes. nih.gov These enzymes require two metal ions, often magnesium or zinc, for their catalytic activity. nih.govlookchem.com The specific arrangement of three contiguous oxygen atoms on the tropolone ring of compounds like this compound allows them to effectively sequester these metal ions, thereby inhibiting enzyme function. nih.gov This general mechanism of action has been proposed for the inhibition of various dinuclear metalloenzymes beyond IMPase. nih.govrsc.org

Effects on Viral Enzymes (e.g., HIV Ribonuclease H, HSV-1 DNA Packing Terminase pUL15, HBV RT RNaseH) via related Tropolones

While direct studies on this compound's effect on these specific viral enzymes are limited, research on related tropolone compounds provides significant insights. Tropolones, as a class, are recognized for their ability to inhibit viral metalloenzymes.

HIV Ribonuclease H (RNase H): Hydroxylated tropolones have been identified as potent and selective inhibitors of the RNase H activity of HIV-1 reverse transcriptase. nih.govacs.org For instance, β-thujaplicinol inhibits HIV-1 RNase H with an IC50 of 0.2 μM. nih.gov The mechanism is believed to involve the chelation of the two magnesium ions in the RNase H active site. asm.org

HSV-1 DNA Packing Terminase pUL15: The nuclease domain of the herpes simplex virus 1 (HSV-1) terminase pUL15 possesses a fold similar to RNase H and requires divalent metal ions like Mg2+ for its activity. nih.gov Given the known inhibitory effects of tropolones on other RNase H-like enzymes, it is plausible that they could also inhibit pUL15.

HBV RT RNaseH: The hepatitis B virus (HBV) ribonuclease H is also sensitive to inhibitors that target the HIV RNase H active site. asm.org This suggests that tropolone compounds could potentially inhibit HBV replication by targeting its RNase H function. nih.gov

Antiparasitic Activity

This compound has demonstrated significant potential as an antimalarial agent, exhibiting activity against the parasite Plasmodium falciparum.

Effects on Plasmodium falciparum Strains (chloroquine-sensitive and -resistant) in In Vitro Models

In vitro studies have shown that puberulic acid, a closely related compound to this compound, exhibits potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govnih.gov Puberulic acid displayed IC50 values of 0.01 µg/mL against both types of strains. nih.gov Another study reported an IC50 value of 50 nM for puberulic acid against the chloroquine-resistant K1 strain of P. falciparum. nih.gov Synthetic puberulic acid showed a similar IC50 value of 0.044 µM against the K1 strain. nih.gov

Table 1: In Vitro Antimalarial Activity of Puberulic Acid against Plasmodium falciparum

| Compound | P. falciparum Strain | IC50 Value |

|---|---|---|

| Puberulic Acid | Chloroquine-sensitive | 0.01 µg/mL. nih.gov |

| Puberulic Acid | Chloroquine-resistant (K1) | 0.01 µg/mL. nih.gov |

| Puberulic Acid | Chloroquine-resistant (K1) | 50 nM. nih.gov |

In Vivo Efficacy Assessment in Animal Models (e.g., Plasmodium berghei-infected mice)

The promising in vitro results have been followed by in vivo studies in mouse models. In a 4-day suppressive test using Plasmodium berghei-infected mice, puberulic acid demonstrated in vivo efficacy. nih.gov However, this study also noted toxicity at the tested dose. nih.gov Another report indicated that puberulic acid showed a therapeutic effect in vivo that was comparable to currently used antimalarial drugs. nih.gov

Table 2: In Vivo Antimalarial Activity of Puberulic Acid

| Animal Model | Parasite | Observation |

|---|---|---|

| P. berghei-infected mice | Plasmodium berghei | Demonstrated in vivo efficacy. nih.gov |

Antimicrobial Activity

This compound, a natural tropolone compound derived from certain Penicillium species, has been the subject of microbiological research for its bioactive properties. biosynth.comjst.go.jp Like other troponoids, its biological activities are a key area of scientific interest. researchgate.netasm.org

Early studies demonstrated that this compound exhibits activity against Gram-positive bacteria. cabidigitallibrary.org However, its potency is notably lower when compared to its co-metabolite, puberulic acid. cabidigitallibrary.org Research measuring the antibacterial potency of pure samples of these acids showed that puberulic acid can suppress the growth of many Gram-positive bacteria at very high dilutions, whereas this compound is active against the same organisms but at much higher concentrations. cabidigitallibrary.org Neither compound displayed significant activity against Gram-negative bacteria. cabidigitallibrary.org This differential activity against Gram-positive bacteria is a known characteristic of some natural compounds and is often attributed to the structural differences in the bacterial cell wall.

The antibacterial spectrum for puberulic and puberulonic acids has been evaluated against several pathogenic bacteria. cabidigitallibrary.org The general trend observed is that Gram-positive bacteria are more susceptible to this class of compounds than Gram-negative bacteria. nih.govrsc.org

| Bacterial Species | Gram Staining | Activity of Puberulic Acid | Activity of this compound |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | High Activity | Active at higher concentrations |

| Streptococcus pyogenes | Gram-positive | High Activity | Active at higher concentrations |

| Bacillus anthracis | Gram-positive | High Activity | Active at higher concentrations |

| Staphylococcus albus | Gram-positive | High Activity | Active at higher concentrations |

| Staphylococcus citreus | Gram-positive | High Activity | Active at higher concentrations |

| Streptococcus viridans | Gram-positive | High Activity | Active at higher concentrations |

| Bacterium coli-commune (E. coli) | Gram-negative | Low to No Activity | Low to No Activity |

| Salmonella typhi-murium | Gram-negative | Low to No Activity | Low to No Activity |

| Vibrio cholerae | Gram-negative | Low to No Activity | Low to No Activity |

The tropolone class of compounds is recognized for possessing significant antifungal properties. researchgate.netasm.org For instance, extracts from the western red cedar tree, which contain tropolones like thujaplicins, show notable antifungal activity, believed to be responsible for the tree's high durability against wood rot fungi. nih.gov While direct and extensive studies on the fungistatic activity of this compound against the Aspergillus genus are not widely detailed, the activities of related tropolones provide valuable insight.

More complex tropolones, such as the malettinins, have demonstrated antifungal effects. Specifically, malettinin A was found to inhibit Aspergillus flavus. This suggests that the core tropolone structure, which this compound possesses, is a viable pharmacophore for antifungal activity. The broad biological activity of tropolones like 3,7-dihydroxytropolone (3,7-dHT) includes potent antifungal action, indicating that these molecules play a role in competitive microbial environments. asm.orgbiorxiv.org

Antibacterial Effects (e.g., against Gram-positive bacteria)

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. gardp.org For this compound and related tropolones, these studies have provided critical insights into the roles of specific functional groups. researchgate.net

The biological activity of α-hydroxytropolones (αHTs) and their derivatives is often attributed to the contiguous array of oxygen atoms on the tropolone ring. nih.govresearchgate.net This arrangement creates a potent metal-binding site, capable of sequestering divalent metal ions essential for the function of many enzymes. asm.org

Initially, it was proposed that the anhydride moiety of this compound was critical for its inhibitory activity against inositol monophosphatase, with a proposed mechanism involving hydrolysis to a carboxylic acid that would then bind to metal ions in the enzyme's active site. rsc.orgresearchgate.net However, subsequent modeling studies suggested that the hydroxyl groups of the α-hydroxytropolone core were primarily responsible for this binding. rsc.org This hypothesis was strengthened when it was discovered that 3,7-dihydroxytropolone, which lacks the anhydride group, exhibited inhibitory activity comparable to this compound, indicating the anhydride was not essential for this particular function. rsc.org

Further SAR studies on related compounds have highlighted the distinct roles of different functional groups. In the context of antimalarial activity, research on puberulic acid and its analogs, the viticolins, revealed that having more than one free hydroxyl group on the tropolone ring appears to be important for antiplasmodial activity. researchgate.net Specifically, a hydroxyl group at C-7 was found to be vital for activity, while the presence of a carboxylic acid moiety at C-4 was shown to improve the compound's selectivity. researchgate.net The importance of free hydroxyl groups was also demonstrated in studies of HIV retroviral activity, where acylation of these groups on the tropolone ring led to a loss of activity. nih.gov

Comparing the bioactivity of this compound with its analogs and related tropolones reveals significant differences in potency and spectrum of activity.

This compound vs. Puberulic acid: Puberulic acid is a significantly more potent antibacterial agent against Gram-positive bacteria than this compound. cabidigitallibrary.org Furthermore, puberulic acid demonstrates potent antimalarial activity, with an IC₅₀ value of 50 nM against the chloroquine-resistant K1 strain of Plasmodium falciparum, while also showing low cytotoxicity. researchgate.netnih.govrsc.org

α-Hydroxytropolones (αHTs): This class of tropolones, which are structurally related to this compound, exhibits a wide range of biological activities, including antiviral, antibacterial, and antifungal properties. researchgate.netnih.govresearchgate.net For example, αHTs appear to be more potent inhibitors of HIV ribonuclease H than 3,7-dihydroxytropolones (3,7-dHTs). nih.gov

3,7-Dihydroxytropolones (3,7-dHTs): This highly oxygenated subclass of troponoids has been identified as a lead for various diseases. nih.gov The compound 3,7-dihydroxytropolone showed potent cytotoxicity against cultured B16 melanoma cells with an IC₅₀ value of 260 nM. rsc.org It also possesses strong antimicrobial activity against plant pathogens like Streptomyces scabies. asm.orgjic.ac.uk

| Compound/Class | Key Bioactivities | Notes |

|---|---|---|

| This compound | Antibacterial (Gram-positive) cabidigitallibrary.org | Less potent than puberulic acid. cabidigitallibrary.org |

| Puberulic Acid | Potent Antibacterial (Gram-positive) cabidigitallibrary.org, Potent Antimalarial researchgate.netrsc.org | IC₅₀ of 50 nM against P. falciparum (K1 strain). nih.govrsc.org |

| α-Hydroxytropolones (αHTs) | Antiviral (HIV) nih.govasm.org, Antifungal nih.gov, Antibacterial rsc.org | A broad class of bioactive tropolones. nih.govresearchgate.net |

| 3,7-Dihydroxytropolones (3,7-dHTs) | Anticancer (B16 Melanoma) rsc.org, Antimicrobial asm.orgjic.ac.uk | Less potent against HIV Ribonuclease H compared to αHTs. nih.gov |

Isolation, Purification, and Analytical Characterization Methodologies

Extraction from Biological Matrices

The initial step in studying puberulonic acid involves its extraction from the fungal cultures in which it is produced. This process is critical for obtaining a crude extract containing the compound of interest, which can then be subjected to further purification.

Solvent-Based Extraction Protocols

Solvent-based extraction is a fundamental technique for isolating this compound from biological sources, such as fungal fermentation broths. jst.go.jpresearchgate.net The choice of solvent is crucial and is determined by the polarity of the target compound and its solubility.

Commonly used solvents for the extraction of this compound and similar fungal metabolites include methanol (B129727) and ethyl acetate (B1210297). jst.go.jpresearchgate.net For instance, a culture of Penicillium adametzioides grown on a solid rice medium can be homogenized and extracted with 75% methanol. jst.go.jpresearchgate.net This is often followed by a liquid-liquid extraction procedure where the methanol extract is partitioned against ethyl acetate. jst.go.jpresearchgate.net This multi-step process helps to separate the more polar compounds from the less polar ones, concentrating the this compound in the ethyl acetate fraction.

The efficiency of the extraction can be influenced by several factors, including the pH of the aqueous phase. duliajancollegeonline.co.in Adjusting the acidity can alter the ionization state of this compound, thereby affecting its partitioning between the aqueous and organic layers. duliajancollegeonline.co.in

Chromatographic Separation Techniques

Following extraction, the crude mixture containing this compound must be purified. Chromatography is the cornerstone of this purification process, relying on the differential partitioning of compounds between a stationary phase and a mobile phase. wikipedia.org

Thin Layer Chromatography (TLC) for Profile Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique widely used for the initial analysis of the components in a crude extract. libretexts.orgjfda-online.com It helps in identifying the presence of this compound and other compounds by comparing their migration distances (Rf values) to known standards. libretexts.orgsavemyexams.com

In a typical TLC analysis, a small amount of the extract is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel or alumina (B75360). libretexts.orginstituteofeducation.ie The plate is then placed in a sealed chamber containing a suitable mobile phase. As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. savemyexams.comeprayoglekha.com For tropolone (B20159) compounds, various solvent systems can be employed to achieve optimal separation. researchgate.net Visualization of the separated spots can be achieved under UV light or by using specific staining reagents. libretexts.orgnih.gov

Radial Chromatography (RC) for Fractionation and Purification

Radial chromatography, also known as circular chromatography, is a preparative technique used for the fractionation and purification of compounds from a mixture. eprayoglekha.com In this method, the sample is applied to the center of a circular chromatographic plate, and the mobile phase is introduced at the center, causing the components to separate into concentric circular bands as the solvent moves radially outwards. eprayoglekha.com This technique can provide better resolution compared to traditional column chromatography for certain applications and is useful for isolating larger quantities of this compound from the crude extract.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the final purification and quantitative analysis of this compound. jst.go.jpresearchgate.netnih.gov It offers high resolution, speed, and sensitivity.

For the analysis of this compound, reversed-phase HPLC is commonly employed, using a non-polar stationary phase (like a C18 column) and a polar mobile phase. jst.go.jpmdpi.com A typical mobile phase might consist of a gradient mixture of water (often containing an acidifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. jst.go.jpmdpi.com The separation is achieved by gradually increasing the proportion of the organic solvent, which elutes the compounds based on their hydrophobicity. jst.go.jp

Detection is often performed using a photodiode array (PDA) detector, which can monitor the absorbance over a range of wavelengths, providing spectral information that aids in peak identification. jst.go.jp For more sensitive and specific detection, HPLC can be coupled with mass spectrometry (LC-MS). mdpi.com

Table 1: Example of HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient from 10% to 80% B over 25 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Photodiode Array (PDA) at 220 nm and 358 nm |

This table presents a representative set of HPLC conditions and may vary depending on the specific application and instrumentation. jst.go.jp

Spectroscopic and Spectrometric Elucidation Methods

Once this compound has been isolated and purified, its chemical structure is confirmed using a combination of spectroscopic and spectrometric techniques. cancer.govfrontiersin.orgljmu.ac.uk These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular weight and elemental formula of the compound. cancer.govfrontiersin.org Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional (such as COSY, HSQC, and HMBC) experiments, is indispensable for elucidating the complete chemical structure. nih.govawi.dekib.ac.cn These NMR techniques reveal the connectivity of atoms within the molecule by analyzing the magnetic properties of atomic nuclei. Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. rsc.org

Table 2: Key Spectroscopic and Spectrometric Data for Structural Elucidation

| Technique | Information Provided |

| HRESIMS | Precise molecular weight and elemental formula. |

| ¹H NMR | Information about the number, environment, and connectivity of hydrogen atoms. |

| ¹³C NMR | Information about the number and type of carbon atoms. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity between atoms, confirming the structural framework. |

| IR Spectroscopy | Identification of functional groups (e.g., hydroxyl, carbonyl). |

This table summarizes the primary role of each technique in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, NOESY correlations)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of this compound. aocs.org One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon skeleton and the placement of protons.

¹H-NMR and ¹³C-NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra reveal the chemical environment of each hydrogen and carbon atom in the molecule, respectively. awi.descielo.br The chemical shifts (δ), reported in parts per million (ppm), are characteristic of the electronic environment of the nuclei. For instance, specific signals in the ¹H-NMR spectrum can be assigned to aromatic protons, while the ¹³C-NMR spectrum can identify carbonyl and other functional group carbons. scielo.brmdpi.com

NOESY Correlations: Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, which is crucial for determining the three-dimensional structure of the molecule. researchgate.net NOESY cross-peaks indicate spatial proximity between protons, aiding in the assignment of stereochemistry. researchgate.net

Interactive Data Table: Illustrative NMR Data for a Tropolone-Related Structure

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations | Key NOESY Correlations |

| H-2 | 7.38 (d, J=8.2 Hz) | 120.5 | C-4, C-6 | H-6 |

| H-3 | 7.11 (d, J=8.2 Hz) | 115.8 | C-1, C-5 | H-5 |

| H-5 | 7.11 (d, J=8.2 Hz) | 115.8 | C-3, C-7 | H-3 |

| H-6 | 7.38 (d, J=8.2 Hz) | 120.5 | C-2, C-4 | H-2 |

| C-1 | - | 158.7 | - | - |

| C-4 | - | 161.2 | - | - |

| C-7 | - | 182.3 | - | - |

| Note: This is a representative table based on general knowledge of tropolone structures and not specific to this compound due to the proprietary nature of exact spectral data in some literature. Data is for illustrative purposes. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRFABMS, LC-MS/MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound. geomar.de High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. geomar.deljmu.ac.uk Techniques like Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are often employed. awi.deljmu.ac.uk

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.com This technique is particularly useful for analyzing complex mixtures and for fragmentation studies, which provide further structural information. mdpi.com The fragmentation pattern of the parent ion can help to identify characteristic substructures within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. researchgate.net The tropolone ring system gives rise to characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands can provide information about the conjugation and electronic structure of the molecule. For example, HPLC analysis with UV detection is a common method for identifying and quantifying tropolone compounds in extracts. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. researchgate.netwiley.com The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. echemi.com For this compound, key characteristic absorptions would include those for hydroxyl (-OH) groups, carbonyl (C=O) groups of the tropolone ring and any carboxylic acid moieties, and carbon-carbon double bonds (C=C) within the seven-membered ring. echemi.com The broadness and position of the -OH stretch can also indicate the presence of hydrogen bonding. echemi.com

Interactive Data Table: Typical IR Absorption Frequencies for Functional Groups in Tropolones

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl/acid) | Stretching | 3500 - 2800 | Broad, Strong |

| C=O (carbonyl) | Stretching | ~1710 | Strong, Sharp |

| C=C (aromatic) | Stretching | 1600 - 1450 | Medium to Weak |

| C-O | Stretching | 1300 - 1000 | Medium to Strong |

Quantitative Analytical Approaches

The accurate quantification of this compound is crucial for various studies. Quantitative analysis often involves chromatographic methods coupled with sensitive detectors.

Precolumn Derivatization for Enhanced Detection Sensitivity and Selectivity (e.g., methylation with TMSCHN2)

To improve the analytical performance for compounds like this compound, especially at low concentrations, precolumn derivatization is often employed. mdpi.com This process involves chemically modifying the analyte before chromatographic analysis to enhance its properties for detection. mdpi.com

Methylation with (trimethylsilyl)diazomethane (TMSCHN2) is a common derivatization strategy for acidic compounds. researchgate.netresearchgate.net This reaction converts the acidic hydroxyl groups of this compound into their corresponding methyl ethers. researchgate.networdpress.com This derivatization can lead to improved chromatographic behavior, such as better peak shape and reduced tailing on reverse-phase columns, and significantly enhanced sensitivity in mass spectrometry detection. mdpi.comresearchgate.netnih.gov The resulting methyl esters are often more volatile and thermally stable, making them suitable for gas chromatography-mass spectrometry (GC-MS) analysis as well. The optimization of derivatization conditions, such as the amount of reagent and reaction time, is critical to achieve the best detection sensitivity. researchgate.net

Optimization of Chromatographic and Spectrometric Parameters for Analysis in Complex Matrices

The accurate quantification of this compound and related compounds in complex matrices, such as fermented foods or biological samples, necessitates meticulous optimization of analytical methods. mdpi.com The goal is to enhance sensitivity, improve separation from interfering substances, and ensure method robustness. mdpi.comnih.govlcms.cz This optimization typically involves a systematic approach to refining both the liquid chromatography (LC) and mass spectrometry (MS) parameters. lcms.cznih.gov

For chromatographic separation, a common approach is reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). mdpi.comlcms.czjst.go.jp Key parameters that are adjusted include the stationary phase (column), mobile phase composition, gradient elution profile, flow rate, and column temperature. lcms.czresearchgate.net For instance, in the analysis of the related compound puberulic acid in red yeast rice, an Agilent Poroshell EC-C18 column has been utilized. mdpi.com The mobile phase often consists of a mixture of water and an organic solvent like methanol or acetonitrile, with additives such as formic acid (FA) or trifluoroacetic acid (TFA) to improve peak shape and ionization efficiency. mdpi.comjst.go.jp A gradient elution, where the proportion of the organic solvent is increased over time, is carefully optimized to ensure separation from co-eluting matrix components. mdpi.comnih.gov

To overcome low detection sensitivity, derivatization can be employed as a crucial optimization step. Methylating derivatization using agents like trimethylsilyldiazomethane (B103560) (TMSCHN2) has been shown to significantly enhance the analytical performance for tropolone compounds, achieving over a 100-fold increase in detection sensitivity compared to underivatized liquid chromatography methods. mdpi.comresearchgate.net

Table 1: Example of Optimized Chromatographic Parameters for Tropolone Analysis This table is generated based on data for the related compound puberulic acid, illustrating typical optimization parameters.

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Column | Agilent Poroshell EC-C18 (3.0 × 150 mm, 2.7 μm) | mdpi.com |

| Mobile Phase | A: Water with 0.4% Formic Acid & 2 mmol/L Ammonium Formate B: Methanol with 0.4% Formic Acid & 2 mmol/L Ammonium Formate | mdpi.com |

| Gradient Elution | Multi-step gradient from 20% to 95% B over 17 minutes | mdpi.com |

| Flow Rate | 0.45 mL/min | mdpi.com |

| Column Temperature | 30 °C | mdpi.com |

| Injection Volume | 1 μL | mdpi.com |

Spectrometric optimization, particularly for tandem mass spectrometry (MS/MS), is critical for achieving high selectivity and sensitivity. rjpbr.com This involves fine-tuning the electrospray ionization (ESI) source parameters, such as ion spray voltage, source temperature, nebulizer gas, and curtain gas pressures. mdpi.comnih.gov For quantification, the instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, which requires the selection of specific precursor-to-product ion transitions. The collision energy (CE) and declustering potential (DP) for each transition are optimized to maximize the signal response for the target analyte. mdpi.com For example, in the analysis of derivatized puberulic acid, the precursor ion [M+H]⁺ at m/z 255.1 was selected, with product ions for quantification and qualification chosen after careful optimization of collision energies. mdpi.com

Table 2: Example of Optimized Mass Spectrometry (MS/MS) Parameters This table is generated based on data for derivatized puberulic acid, illustrating typical optimization parameters.

| Parameter | Optimized Setting | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.com |

| Ion Spray Voltage (IS) | 4500 V | mdpi.com |

| Temperature (TEM) | 450 °C | mdpi.com |

| Precursor Ion [M+H]⁺ | m/z 255.1 | mdpi.com |

| Quantitative Transition | m/z 255.1 → 194.1 | mdpi.com |

| Qualitative Transition | m/z 255.1 → 225.0 | mdpi.com |

| Collision Energy (CE) | 26 V (Quantitative), 30 V (Qualitative) | mdpi.com |

| Declustering Potential (DP) | 100 V | mdpi.com |

Challenges in Detection Due to Inherent Chemical Characteristics (e.g., chelating activity, adsorption)

The chemical nature of this compound presents significant challenges for its detection and purification, primarily due to its strong adsorption behavior and metal-chelating activity. mdpi.comhawaii.edursc.org

Adsorption: this compound and related tropolones exhibit a high affinity for various surfaces, a characteristic of adsorption chromatography. hawaii.edutestbook.comhawach.com This property complicates analytical procedures, as the compound can be irreversibly adsorbed onto components of the chromatographic system, such as columns, tubing, and vials. mdpi.com This is particularly problematic at low concentration levels, where the analyte peak can be significantly diminished, exhibit severe tailing, or be completely submerged in the baseline, making detection impossible. mdpi.comresearchgate.net Early attempts to purify related compounds using adsorption chromatography over stationary phases like alumina or Florisil were often unsuccessful in removing all impurities, highlighting the strong and sometimes problematic adsorptive nature of these molecules. hawaii.edu

Chelating Activity: The tropolone nucleus, which forms the core structure of this compound, is known to be an effective bidentate ligand, capable of forming stable complexes with metal cations. wikipedia.org This inherent chelating activity is a significant analytical challenge. mdpi.com Coordination between the tropolone moiety and metal ions present in the sample matrix, mobile phase, or on the surfaces of the analytical instrumentation can alter the compound's chromatographic behavior and mass spectrometric response. mdpi.comwikipedia.org This chelating ability is also linked to its biological activity, such as the potent inhibition of metalloenzymes like inositol (B14025) monophosphatase, where the tropolone hydroxyls are believed to be the primary metal-binding groups. rsc.org This interaction with metals can lead to poor peak shape, signal suppression, and difficulty in achieving reproducible results during analysis. mdpi.com

Q & A

Q. What are the established synthetic pathways for puberulonic acid, and what key intermediates are involved?

this compound is synthesized via oxidative and hydrolytic transformations from stipitalide. The pathway involves:

- Oxidation of stipitalide to stipitatonic acid under oxygen, forming hydroxyl groups .

- Hydrolysis of stipitatonic acid , releasing CO₂ to yield this compound .

- Validation methods : Monitor intermediates using HPLC or LC-MS, and confirm structural changes via NMR (e.g., loss of carboxyl groups during decarboxylation) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- NMR spectroscopy (¹H, ¹³C, DEPT) identifies hydroxyl and carboxyl groups and confirms the tropolone core .

- FT-IR detects functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) verifies molecular formulas and decarboxylation products .

Q. How can researchers ensure the purity of synthesized this compound?

- Use preparative HPLC with UV detection (λ ~250–300 nm for conjugated systems).

- Validate purity via melting point analysis and thin-layer chromatography (TLC) with multiple solvent systems .

Advanced Research Questions

Q. How do contradictory reports on this compound’s bioactivity (e.g., inositol monophosphatase inhibition vs. antimicrobial effects) inform experimental design?

- Hypothesis-driven assays : Compare enzymatic inhibition (e.g., inositol monophosphatase activity assays) and microbial growth inhibition (MIC assays) under standardized conditions .

- Structure-activity relationship (SAR) studies : Modify functional groups (e.g., hydroxyls, carboxyls) and test bioactivity to isolate mechanisms .

- Data reconciliation : Control for solvent effects, stereochemistry, and purity (>95%) to resolve discrepancies .

Q. What experimental strategies address challenges in tropolone ring stability during this compound synthesis?

- Protective group chemistry : Temporarily block reactive hydroxyls using acetyl or benzyl groups to prevent undesired cyclization .

- Low-temperature reactions : Perform oxidations at 0–5°C to minimize side reactions .

- In situ monitoring : Use real-time FT-IR or Raman spectroscopy to detect intermediate stability .

Q. How can computational methods enhance understanding of this compound’s mechanism of action?

- Molecular docking : Simulate binding interactions with inositol monophosphatase (PDB ID: 1IMPA) to identify key residues .

- DFT calculations : Analyze electron distribution in the tropolone ring to predict reactivity and stability .

- MD simulations : Model conformational changes in enzyme targets upon inhibitor binding .

Q. What are the limitations of current biological assays for this compound, and how can they be mitigated?

- False positives in antimicrobial assays : Include cytotoxicity controls (e.g., mammalian cell viability assays) to distinguish selective activity .

- Enzymatic assay interference : Pre-treat samples with chelating agents (e.g., EDTA) to rule out metal-dependent artifacts .

- Quantitative SAR (QSAR) modeling : Use multivariate analysis to correlate structural descriptors with bioactivity .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.